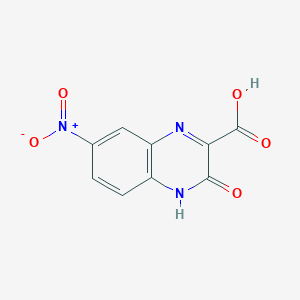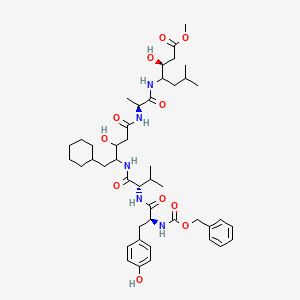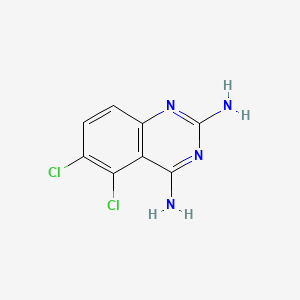
Diethanolammonium linoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethanolammonium linoleate is an ionic compound and a room-temperature ionic liquid. It is known for its use as an environmentally friendly surfactant and corrosion inhibitor . This compound is derived from linoleic acid, a polyunsaturated omega-6 fatty acid, and diethanolamine, an organic compound with two hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethanolammonium linoleate can be synthesized through the neutralization reaction between linoleic acid and diethanolamine. The reaction typically involves mixing equimolar amounts of linoleic acid and diethanolamine in a solvent such as ethanol or methanol. The mixture is then heated to around 60-70°C and stirred until the reaction is complete, forming this compound and water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as filtration and distillation to remove any unreacted starting materials and byproducts .
Analyse Des Réactions Chimiques
Types of Reactions: Diethanolammonium linoleate can undergo various chemical reactions, including:
Oxidation: The linoleate moiety can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield saturated derivatives.
Substitution: The hydroxyl groups in diethanolamine can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid derivatives.
Substitution: Ester or ether derivatives depending on the substituent.
Applications De Recherche Scientifique
Diethanolammonium linoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential as a biocompatible surfactant in biological systems.
Medicine: Explored for its use in drug delivery systems due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of diethanolammonium linoleate involves its ability to reduce surface tension and form micelles. This property makes it effective as a surfactant and emulsifier. The linoleate moiety can interact with lipid membranes, potentially altering their properties and affecting cellular processes. Additionally, the compound’s ionic nature allows it to interact with charged surfaces, providing corrosion inhibition .
Comparaison Avec Des Composés Similaires
Diethanolammonium oleate: Similar in structure but derived from oleic acid.
Diethanolammonium palmitate: Derived from palmitic acid, a saturated fatty acid.
Diethanolammonium stearate: Derived from stearic acid, another saturated fatty acid.
Uniqueness: Diethanolammonium linoleate is unique due to its polyunsaturated linoleate moiety, which imparts different physical and chemical properties compared to its saturated counterparts. This makes it particularly useful in applications requiring lower melting points and higher reactivity .
Propriétés
Numéro CAS |
59231-42-4 |
|---|---|
Formule moléculaire |
C22H43NO4 |
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);5-7H,1-4H2/b7-6-,10-9-; |
Clé InChI |
NDCLVTJDWUOUEE-NBTZWHCOSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(CO)NCCO |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


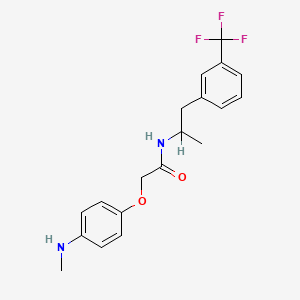
![6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194467.png)


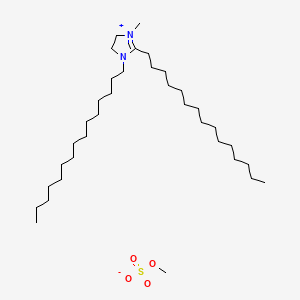


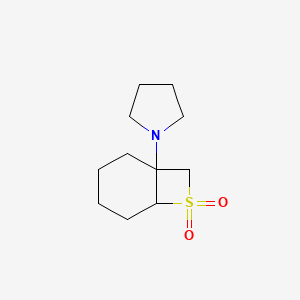
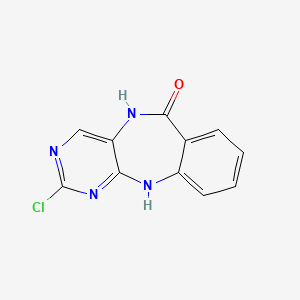
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
